molecular formula C9H8ClNO B12958763 5-(1-Chloroethyl)furo[2,3-b]pyridine

5-(1-Chloroethyl)furo[2,3-b]pyridine

Cat. No.: B12958763
M. Wt: 181.62 g/mol
InChI Key: VLMHACJBLYJQNH-UHFFFAOYSA-N
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Description

    is a heterocyclic compound with the following structure:

    5-(1-Chloroethyl)furo[2,3-b]pyridine: C7H5ClN2\text{C}_7\text{H}_5\text{ClN}_2C7​H5​ClN2​

    .
  • It belongs to the furo[2,3-b]pyridine family, characterized by a fused pyridine and furan ring system.
  • The chlorine atom at the 1-position provides reactivity and functionalization possibilities.
  • Preparation Methods

  • Chemical Reactions Analysis

      5-(1-Chloroethyl)furo[2,3-b]pyridine: can undergo various reactions:

    • Common reagents include gold catalysts, palladium catalysts, and phosphoric acid.
    • Major products are diverse furo[2,3-b]pyridine derivatives with good yields and diastereo/enantioselectivities.
  • Scientific Research Applications

      Chemistry: Used as building blocks for more complex heterocycles.

      Biology: Investigated for potential biological activities.

      Medicine: Possible therapeutic applications.

      Industry: May serve as intermediates in drug synthesis or materials science.

  • Mechanism of Action

    • The exact mechanism is context-dependent and may involve interactions with specific molecular targets.
    • Further research is needed to elucidate its precise effects and pathways.
  • Comparison with Similar Compounds

      5-(1-Chloroethyl)furo[2,3-b]pyridine: is unique due to its specific fused ring system.

    • Similar compounds include other furo[2,3-b]pyridines and related heterocycles.

    Remember that this compound’s applications and mechanisms are still an active area of research, and its potential continues to be explored

    Properties

    Molecular Formula

    C9H8ClNO

    Molecular Weight

    181.62 g/mol

    IUPAC Name

    5-(1-chloroethyl)furo[2,3-b]pyridine

    InChI

    InChI=1S/C9H8ClNO/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,1H3

    InChI Key

    VLMHACJBLYJQNH-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=CN=C2C(=C1)C=CO2)Cl

    Origin of Product

    United States

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